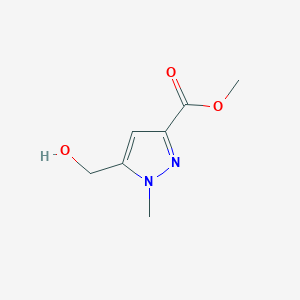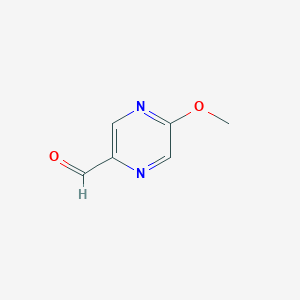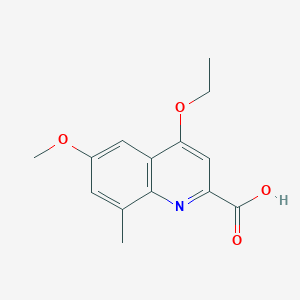
4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid
Vue d'ensemble
Description
4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid (EMMQCA) is a synthetic compound first described in 2017. It has a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol .
Molecular Structure Analysis
The InChI code for 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is 1S/C14H15NO4/c1-4-19-12-7-11 (14 (16)17)15-13-8 (2)5-9 (18-3)6-10 (12)13/h5-7H,4H2,1-3H3, (H,16,17) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is a solid compound . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.
Applications De Recherche Scientifique
Synthesis of Novel Quinolone and Quinoline Derivatives
Research has explored the synthesis of various quinolone and quinoline derivatives, including 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and 4-amino-6-methoxy-8-(4-methyl-piperazin-1-yl)-quinoline-2-carboxylic acid derivatives. These compounds have been identified as potent 5HT(1B) antagonists, highlighting their potential in medical applications (Carey L Horchler et al., 2007).
Antibiotic Properties
The ethyl acetate extract of cultures of Janibacter limosus, containing compounds like 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (helquinoline), has shown significant biological activity against bacteria and fungi. This suggests the potential of these compounds in developing new antibiotics (R. Asolkar et al., 2004).
Cytotoxic Evaluation
Certain 4-anilino-2-phenylquinoline derivatives, including those with 6-methoxy substitutions, have been synthesized and evaluated for their cytotoxicity against cancer cells. These studies are crucial in the ongoing search for effective cancer treatments (Yue Zhao et al., 2005).
Fluorescent Labeling in Biomedical Analysis
6-Methoxy-4-quinolone, a novel fluorophore, exhibits strong fluorescence in a wide pH range and is highly stable against light and heat. Its potential as a fluorescent labeling reagent in biomedical analysis, such as the determination of carboxylic acids, has been demonstrated (Junzo Hirano et al., 2004).
Synthesis of 4-[(2-methylquinolin-4-yl)methoxy] Benzoic Acid
Research has been conducted to improve the synthetic routes for compounds like 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, key intermediates in the synthesis of β-benzamido TACE inhibitors. This showcases the role of these compounds in the development of pharmaceuticals (Li-Juan Xing, 2009).
Development of Quinoline-Based Antioxidants
Ethoxyquin, a related compound, is used as an antioxidant in animal feeds. Studies focusing on EQ and its derivatives aim to understand its metabolism, oxidation products, and the search for new antioxidants based on the EQ backbone. This research is crucial for ensuring the safety and efficacy of animal feed additives (A. Blaszczyk et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-19-12-7-11(14(16)17)15-13-8(2)5-9(18-3)6-10(12)13/h5-7H,4H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPZWEWYLGWLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



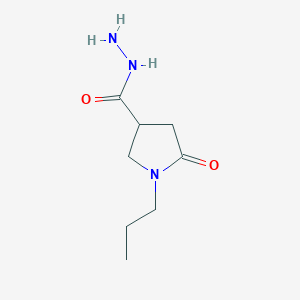
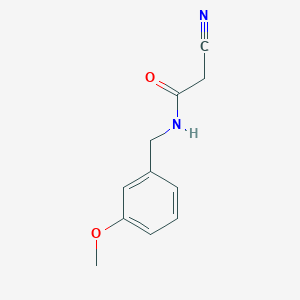

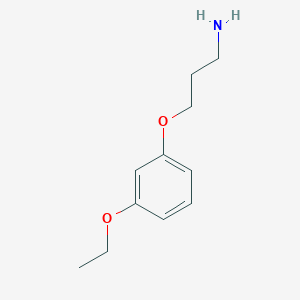
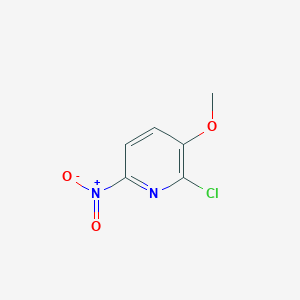
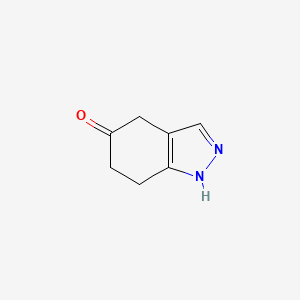
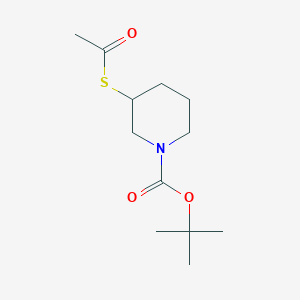
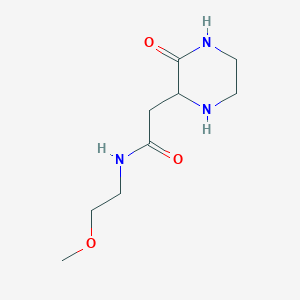

![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)
![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)
